Ibotenic acid
Overview
Description
Ibotenic acid, also referred to as ibotenate, is a chemical compound and psychoactive drug that occurs naturally in Amanita muscaria and related species of mushrooms typically found in the temperate and boreal regions of the northern hemisphere . It is a conformationally-restricted analogue of the neurotransmitter glutamate, and due to its structural similarity to this neurotransmitter, acts as a non-selective glutamate receptor agonist . Ibotenic acid can be a powerful neurotoxin in high doses .
Synthesis Analysis
Ibotenic acid was originally isolated from Amanita ibotengutake in Japan . A new synthesis of the excitotoxic natural product Ibotenic acid is described. Benzylation of 3-hydroxy-5-methylisoxazole yielded 3-benzyloxy-5-methylisoxazole and the isomeric isoxazol-3 (2 H)-one .
Molecular Structure Analysis
The molecular formula of Ibotenic acid is C5H6N2O4 . The IUPAC name is 2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid . The InChI is InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) .
Chemical Reactions Analysis
Ibotenic acid can be converted to muscimol involving treatment of related amino acid ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature .
Physical And Chemical Properties Analysis
Ibotenic acid is a non-proteinogenic alpha-amino acid . It has a role as a neurotoxin . The molecular weight of Ibotenic acid is 158.11 g/mol .
Scientific Research Applications
1. Neuroscience and Neurological Research
Ibotenic acid is commonly used in neuroscience research due to its ability to induce selective neuronal destruction. For example, Wenk et al. (2004) utilized ibotenic acid to selectively reduce choline acetyltransferase in the frontal neocortex, sparing the hippocampus, to study the effects on cognitive function (Wenk, Cribbs, & McCall, 2004). Similarly, Mavanji et al. (2004) used ibotenic acid in a study demonstrating the critical role of pontine-wave generator cells in REM sleep-dependent memory processing (Mavanji, Ulloor, Saha, & Datta, 2004).
2. Alzheimer's Disease Research
Ibotenic acid's excitotoxic properties make it useful in Alzheimer's disease research. Ji et al. (2009) investigated the protective effects of Gossypium herbaceam extracts against ibotenic acid-induced excitotoxicity in rat hippocampus, relevant to Alzheimer's disease (Ji, Li, Aisa, Yang, Dong, Liu, Wang, Hao, Zhu, & Zuo, 2009). Additionally, Lee et al. (2012) explored the use of human neural stem cells genetically modified to express nerve growth factor in ameliorating cognitive dysfunction induced by ibotenic acid in an Alzheimer's disease model (Lee, Lim, Park, Kim, Ko, & Kim, 2012).
3. Toxicology and Pharmacology
In toxicology, the effects of ibotenic acid have been studied in various contexts. Xu et al. (2020) developed a method to determine ibotenic acid in plasma, contributing to the understanding of its pharmacokinetics and toxicology (Xu, Zhang, Huang, Han, & Chen, 2020). Størmer et al. (2004) investigated the content of ibotenic acid in Amanita muscaria, providing insights into its natural occurrence and potential toxic effects (Størmer, Janák, & Koller, 2004).
4. Behavioral and Memory Studies
Ibotenic acid is also usedin behavioral and memory studies. Clark et al. (2000) and (2001) demonstrated the impact of ibotenic acid-induced hippocampal damage on recognition memory in rats, highlighting its role in memory processing (Clark, West, Zola, & Squire, 2000), (Clark, Zola, & Squire, 2001). Hosseini et al. (2013) explored how treadmill running affects passive avoidance learning in a rat model of Alzheimer's disease induced by ibotenic acid (Hosseini, Alaei, Reisi, & Radahmadi, 2013).
5. Comparative Biology and Ecology
In the field of comparative biology and ecology, Tuno et al. (2007) studied the tolerance of different Drosophila species to ibotenic acid, providing insights into ecological interactions between these insects and mushrooms containing the compound (Tuno, Takahashi, Yamashita, Osawa, & Tanaka, 2007).
6. Neuropharmacology
In neuropharmacology, Hermit et al. (2004) compared the activity of ibotenic acid and thioibotenic acid at metabotropic glutamate receptors, revealing subtle differences in their pharmacological profiles (Hermit, Greenwood, Nielsen, Bunch, Jørgensen, Vestergaard, Stensbøl, Sánchez, Krogsgaard‐Larsen, Madsen, & Bräuner‐Osborne, 2004).
Safety And Hazards
Ibotenic acid is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .
Future Directions
properties
IUPAC Name |
2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCBFDCFXCWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893771 | |
Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibotenic acid | |
CAS RN |
2552-55-8, 60573-88-8 | |
Record name | (±)-Ibotenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ibotenic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibotenic acid | |
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Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ibotenic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBOTENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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